N,N-Dimethyl-6-propyl-5H-indeno(5,6-d)-1,3-dioxol-5-amine N,N-Dimethyl-6-propyl-5H-indeno(5,6-d)-1,3-dioxol-5-amine
Brand Name: Vulcanchem
CAS No.: 51003-80-6
VCID: VC18481611
InChI: InChI=1S/C15H19NO2/c1-4-5-10-6-11-7-13-14(18-9-17-13)8-12(11)15(10)16(2)3/h6-8,15H,4-5,9H2,1-3H3
SMILES:
Molecular Formula: C15H19NO2
Molecular Weight: 245.32 g/mol

N,N-Dimethyl-6-propyl-5H-indeno(5,6-d)-1,3-dioxol-5-amine

CAS No.: 51003-80-6

Cat. No.: VC18481611

Molecular Formula: C15H19NO2

Molecular Weight: 245.32 g/mol

* For research use only. Not for human or veterinary use.

N,N-Dimethyl-6-propyl-5H-indeno(5,6-d)-1,3-dioxol-5-amine - 51003-80-6

Specification

CAS No. 51003-80-6
Molecular Formula C15H19NO2
Molecular Weight 245.32 g/mol
IUPAC Name N,N-dimethyl-6-propyl-7H-cyclopenta[f][1,3]benzodioxol-7-amine
Standard InChI InChI=1S/C15H19NO2/c1-4-5-10-6-11-7-13-14(18-9-17-13)8-12(11)15(10)16(2)3/h6-8,15H,4-5,9H2,1-3H3
Standard InChI Key FFFVTTBAJGMAEI-UHFFFAOYSA-N
Canonical SMILES CCCC1=CC2=CC3=C(C=C2C1N(C)C)OCO3

Introduction

Structural and Chemical Properties

Molecular Architecture

N,N-Dimethyl-6-propyl-5H-indeno(5,6-d)-1,3-dioxol-5-amine features a fused bicyclic system comprising an indene ring (a bicyclic structure of benzene fused to a cyclopentene) and a 1,3-dioxole ring (a five-membered ring with two oxygen atoms). The propyl chain (-CH2CH2CH3) is attached at the 6-position of the indene core, while the dimethylamino group (-N(CH3)2) occupies the 5-position (Figure 1) .

Table 1: Physicochemical Properties

PropertyValueSource
Molecular FormulaC15H19NO2
Molecular Weight245.32 g/mol
Boiling PointNot reported
Melting PointNot reported
Density1.1–1.2 g/cm³ (estimated)
LogP (Partition Coefficient)4.24 (analog data)
SolubilityLow aqueous solubility

The compound’s three-dimensional conformation reveals a planar indene-dioxole system with the propyl and dimethylamino groups adopting equatorial positions to minimize steric hindrance . Spectroscopic data (NMR, IR) confirm the presence of characteristic functional groups, including C-O-C stretches (1,3-dioxole) and N-CH3 vibrations .

Synthesis and Derivatives

Synthetic Routes

The synthesis typically involves multi-step organic reactions:

  • Core Formation: Cyclocondensation of substituted phenols with glyoxal derivatives under acidic conditions yields the indeno-dioxole scaffold.

  • Functionalization: Alkylation at the 6-position with propyl bromide introduces the propyl chain, followed by dimethylamination via reductive amination or nucleophilic substitution .

Key Challenges:

  • Low yields (20–30%) due to steric hindrance during alkylation.

  • Purification difficulties arising from byproducts with similar polarity .

Structural Analogs

Modifying the alkyl chain or amino group alters physicochemical and biological properties:

  • Butyl Derivative (CAS 111858-09-4): Replacing the propyl group with butyl enhances lipophilicity (LogP 4.24 vs. 3.8) .

  • Hydrochloride Salt (CAS 51003-81-7): Improves water solubility for pharmacological testing .

Pharmacological and Toxicological Profile

Acute Toxicity

The hydrochloride salt exhibits moderate toxicity in rodent models:

Table 2: Acute Toxicity Data

SpeciesRouteLD50 (mg/kg)Effects ObservedSource
RatIntraperitoneal175Altered motor activity, constipation
MouseIntraperitoneal185Sedation, gastrointestinal stasis

Mechanistic studies suggest the compound interacts with central nervous system (CNS) receptors, though specific targets (e.g., serotonin, dopamine) remain unconfirmed .

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